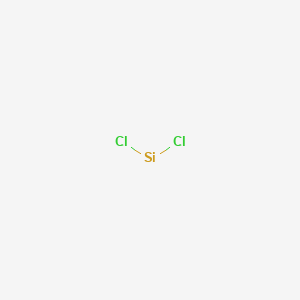

Dichlorosilylene

Description

Propriétés

InChI |

InChI=1S/Cl2Si/c1-3-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMGIEFFCMBQDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052082 | |

| Record name | Dichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4109-96-0, 13569-32-9 | |

| Record name | Dichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004109960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorosilylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013569329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorosilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFA4RBW3D3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

electronic properties of dichlorosilylene vs analogues

Dichlorosilylene ( ): Electronic Structure, Reactivity, and Analogues

Content Type: Technical Guide / Whitepaper Audience: Materials Scientists, Organometallic Chemists, Semiconductor Process Engineers

Executive Summary

Dichlorosilylene (

Electronic Structure & Bonding: The Singlet Stability

The reactivity of group 14 dihalides (

1.1 The Singlet-Triplet Gap (

)

-

Electronic Factors: The large energy separation between the 3s and 3p orbitals in silicon (compared to 2s-2p in carbon) makes hybridization energetically costly. The lone pair retains high s-character, stabilizing the singlet state.

-

Substituent Effects: Chlorine atoms act as

-withdrawing and

Comparative Electronic Data

| Property | Dichlorocarbene ( | Dichlorosilylene ( | Dichlorogermylene ( |

| Ground State | Singlet ( | Singlet ( | Singlet ( |

| ~20.5 | ~55.2 | > 55 (Est.) | |

| Bond Angle ( | ~109° | ~104.2° | ~100° |

| Si-Cl / C-Cl Length | 1.71 Å | 2.08 Å | 2.18 Å |

| Hybridization | Unhybridized ( | Inert Pair Dominant | |

| Reactivity Mode | Electrophilic/Ambiphilic | Ambiphilic (Insertion active) | Nucleophilic (Lewis Base) |

Note: The bond angle contraction from C to Ge reflects the increasing s-character of the lone pair, consistent with Bent's rule and the Second-Order Jahn-Teller effect.

Visualization: Orbital Interaction Map

The following diagram illustrates the stabilization mechanism of the singlet state in

Caption: Stabilization of the singlet ground state in

Generation & Experimental Protocols

Isolating free monomeric

Protocol A: Thermal Generation from Hexachlorodisilane (

)

This method relies on the thermal retro-insertion of

Reagents:

-

Hexachlorodisilane (

) [>99.9% purity] -

Trapping Agent: 2,3-Dimethyl-1,3-butadiene or Cyclohexene (excess)

-

Solvent: Benzene or Toluene (Anhydrous, degassed)

Step-by-Step Workflow:

-

Setup: Assemble a Schlenk line apparatus with a heavy-walled pressure tube or a sealed ampoule. Ensure all glassware is flame-dried under vacuum.

-

Preparation: In a glovebox (

ppm), charge the vessel with -

Reaction: Seal the vessel and heat to 135°C - 150°C for 12-24 hours.

-

Trapping: The generated

immediately undergoes [1+4] cheletropic addition to the diene. -

Workup: Remove volatiles (

, excess diene) under reduced pressure. -

Analysis: Analyze the residue via

NMR. The product (1,1-dichloro-1-silacyclopent-3-ene derivative) typically shows a shift around

Protocol B: Lewis-Base Induced Generation

A milder protocol uses chloride ions to induce

-

Reagents:

(Trichlorosilane), Tertiary Amine (e.g., -

Procedure: Reflux

with amine/olefin mixture. The amine hydrochloride precipitates, driving the formation of

Visualization: Trapping Mechanism

Caption: Thermal generation of

Applications: The Siemens Process & CVD

The industrial relevance of

The Mechanism:

At high temperatures (>1000°C), trichlorosilane (

-

Gas Phase:

-

Decomposition:

-

Deposition:

adsorbs onto the hot silicon rod surface. -

Reduction:

This reversibility is exploited to etch silicon (using

Caption: The central role of

References

-

Electronic Structure of Silylenes

-

Experimental Generation

- Title: Dichlorosilylene: a high temperature transient species to an indispensable building block.

- Source: Chemical Society Reviews.

-

Link:[Link]

-

Siemens Process Mechanism

- Title: Mechanism of the Siemens Process: The Role of Dichlorosilylene.

- Source: Journal of the Electrochemical Society.

-

Link:[Link]

-

Analogues Comparison (CCl2 vs SiCl2)

Sources

- 1. Dichlorosilylene: a high temperature transient species to an indispensable building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facile Access to Dative, Single, and Double Silicon−Metal Bonds Through M−Cl Insertion Reactions of Base‐Stabilized SiII Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. youtube.com [youtube.com]

- 5. The singlet-triplet separation in CF2: state-of-the-art ab initio calculations and Franck-Condon simulations including anharmonicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sci-Hub. Ab initio study of the electronic spectrum of dichlorocarbene CCl2 / Chemical Physics Letters, 1993 [sci-hub.jp]

dichlorosilylene as a high temperature transient species

Dichlorosilylene ( ): A High-Temperature Transient Species Guide

Content Type: Technical Whitepaper & Experimental Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Part 1: Executive Summary

Dichlorosilylene (

Unlike its carbon analogue (dichlorocarbene),

Part 2: Thermodynamics & Kinetics

Understanding the stability window of

Thermodynamic Stability

Key Thermodynamic Parameters:

| Property | Value | Notes |

| Enthalpy of Formation ( | Significantly less stable than | |

| Electronic State | Singlet ( | Ground state; Triplet state is |

| Bond Angle (Cl-Si-Cl) | Bent geometry due to lone pair repulsion. | |

| Disproportionation Temp |

Kinetic Behavior

The formation of

-

Generation Reaction:

-

Activation Energy: High barriers (

kJ/mol) require temperatures

Part 3: Generation & Detection Protocols

Experimental Workflow: In Situ Generation

For synthetic applications,

Protocol A: Thermal Decomposition (Pyrolysis)

Objective: Generate a continuous flux of

-

Precursor: Hexachlorodisilane (

). -

Setup: Quartz flow tube reactor heated to 550–650°C (lower temp than Siemens process due to weaker Si-Si bond).

-

Carrier Gas: Argon (Ar) at 10–50 sccm to transport the transient species.

-

Mechanism:

. -

Validation: The effluent must be immediately quenched with a trapping agent (e.g., 2,3-dimethylbutadiene) to prevent silicon deposition.

Protocol B: Chemical Reduction (Benign Route)

Objective: Low-temperature generation for sensitive organic substrates.

-

Reagent: Trichlorosilane (

) + Tertiary Amine (Base). -

Conditions: Reflux in organic solvent.

-

Mechanism: Base-induced disproportionation yields

equivalents at

Detection Methodology

Direct detection of

-

Laser Single-Photon Ionization Mass Spectrometry (SPI-TOFMS):

-

Technique: Use 118 nm (10.5 eV) VUV laser light.

-

Advantage: "Soft" ionization. Ionizes

to -

Signal: m/z peaks at 98, 100, 102 (isotopic distribution of

/

-

-

Laser Induced Fluorescence (LIF):

-

Excitation:

nm (Transition: -

Observation: Monitor fluorescence emission in the visible range.

-

Note: Less common than MS in complex reactive flows due to quenching/interference.

-

Part 4: Reactivity & Synthesis Mechanisms

The utility of

Cheletropic Addition (The Trapping Reaction)

The standard method to capture

-

Reactant: 2,3-dimethyl-1,3-butadiene.

-

Product: 1,1-dichloro-3,4-dimethyl-1-silacyclopent-3-ene.

-

Yield: Quantitative (relative to

generated).

Bond Insertion

-

Mechanism: Electrophilic attack by the empty p-orbital of Si, followed by lone pair donation.

Diagram: Generation & Trapping Workflow

Figure 1: Experimental workflow for the thermal generation of dichlorosilylene and its subsequent trapping to form stable organosilicon heterocycles.

Part 5: Application in Drug Development (Silicon Bioisosteres)

For drug development professionals,

The "Sila-Switch" Strategy

Silicon has a larger covalent radius (1.17 Å) than carbon (0.77 Å) and different bond angles. This can be exploited to:

-

Increase Lipophilicity: Improve blood-brain barrier penetration.

-

Block Metabolism: Prevent P450 oxidation at specific sites (e.g., blocking dealkylation).

-

Create Novel IP: Sila-analogues are patentable new chemical entities (NCEs).

Synthesis Pathway: From to Sila-Drugs

The silacyclopentene formed via

Figure 2: Synthetic logic flow from transient SiCl2 to bioactive silicon-containing drug candidates.

References

-

Dichlorosilylene: A High Temperature Transient Species to an Indispensable Building Block. Source: Accounts of Chemical Research (ACS). URL:[Link]

-

Laser single-photon ionization mass spectrometry measurements of SiCl and SiCl2 during thermal etching of Si(100). Source: Journal of Vacuum Science & Technology A. URL:[Link]

-

Silicon as a Bioisostere for Carbon in Drug Design. Source: Rowan Scientific / ACS Medicinal Chemistry Letters. URL:[Link]

-

Experimental data for SiCl2 (Dichlorosilylene). Source: NIST Computational Chemistry Comparison and Benchmark Database. URL:[Link]

-

Organosilicon Molecules with Medicinal Applications. Source: Journal of Medicinal Chemistry. URL:[Link]

Beyond the Octet: A Technical Guide to Low-Valent Group 14 Reactivity

Executive Summary

The classical view of Group 14 elements (Si, Ge, Sn, Pb) depicts them as tetravalent, tetrahedral building blocks. However, the isolation of stable, low-valent species (oxidation state +2 or 0)—such as silylenes, germylenes, and stannylenes—has shattered this paradigm. These species are not merely academic curiosities; they are potent "transition metal mimics" capable of facile oxidative addition, small molecule activation (

This guide provides a rigorous technical framework for synthesizing, handling, and applying these amphiphilic species. It targets researchers seeking to exploit the frontier orbital interactions of heavy tetrylenes for applications ranging from advanced materials synthesis to catalytic hydroboration in pharmaceutical intermediates.

Electronic Structure & Ligand Design

The Singlet-Triplet Gap

Unlike carbenes, which can be ground-state triplets, heavier Group 14 analogues (tetrylenes,

-

HOMO: Lone pair (

-symmetry). Nucleophilic character. -

LUMO: Empty

-orbital (

This dual nature (ambiphilicity) allows these species to activate strong

Stabilization Strategies

To prevent dimerization (e.g.,

-

Kinetic Stabilization: Bulky substituents (e.g., Tbt, Dipp) physically block the reactive center.

-

Thermodynamic Stabilization: Electron-donating ligands (e.g., Amidinates, N-heterocyclic carbenes/silylenes) donate electron density into the empty

-orbital, raising the LUMO energy and quenching electrophilicity.

Figure 1: Electronic stabilization of low-valent Group 14 centers. The interplay between ligand donation and steric bulk modulates the HOMO-LUMO gap.

Synthesis Protocol: Stable N-Heterocyclic Silylene (NHSi)

Target Molecule: N,N'-di-tert-butyl-1,3-diaza-2-sila-2-ylidene (West’s Silylene). Rationale: This is the archetypal stable silylene. Its synthesis demonstrates the critical reduction of a dihalide precursor, a method transferable to Ge and Sn analogues.

Reagents & Equipment

-

Precursor:

-di-tert-butyl-1,2-diaminoethane. -

Silicon Source:

. -

Reductant: Potassium (

) or Potassium Graphite ( -

Solvent: Dry THF (distilled over Na/Benzophenone).

-

Atmosphere: Strictly Argon or Nitrogen (Glovebox or Schlenk line).

Step-by-Step Methodology

-

Ligand Backbone Synthesis:

-

React

-di-tert-butyl-1,2-diaminoethane with 2 equivalents of -

Warm to room temperature (RT) to form the dilithio-diamide salt.

-

Checkpoint: Isolate the white solid and verify purity.

-

-

Dichlorosilane Formation (

):-

Suspend the dilithio-salt in dry THF at -78°C.

-

Add

(1 equiv) dropwise. -

Warm to RT and stir for 12 hours.

-

Remove solvent and extract with hexane to remove LiCl salts.

-

Crystallize the

precursor. -

Validation:

NMR should show a singlet around -20 to +20 ppm (tetracoordinate Si).

-

-

Reduction to Silylene (

):-

Critical Step: In a glovebox, dissolve

in THF. -

Add 2.2 equivalents of Potassium (

) metal or -

Stir vigorously. The solution will turn deep color (often yellow/orange).

-

Filter through Celite to remove KCl and excess reductant.

-

Concentrate and crystallize at -30°C.

-

-

Characterization:

- NMR: The signal will shift dramatically downfield (deshielded) to approx. +78 ppm, indicating the divalent nature.

Figure 2: Synthetic workflow for N-heterocyclic silylene via reductive dechlorination.

Fundamental Reactivity: Small Molecule Activation

The hallmark of low-valent Group 14 elements is their ability to mimic transition metals in oxidative addition reactions.

Hydrogen Activation ( )

Unlike silylenes, which activate

-

Mechanism: Concerted oxidative addition. The

-bond of -

Product: A dihydrido-tetrylene (

), formally E(IV).

Catalytic Application: Hydroboration of Carbonyls

Low-valent Ge(II) and Sn(II) hydrides are excellent catalysts for hydroboration, offering an alternative to precious metals.

Protocol Example:

-

Catalyst: Amidinato-Germylene Hydride (

). -

Substrate: Benzaldehyde + Pinacolborane (HBpin).

-

Conditions: 0.1 - 1.0 mol% catalyst, Benzene-

, RT. -

Mechanism:

-

Insertion: The

bond inserts into the -

Metathesis: Reaction with HBpin regenerates the

catalyst and releases the borate ester product.

-

Figure 3: Catalytic cycle for the hydroboration of carbonyls mediated by a low-valent germanium hydride.

Comparative Data: Group 14 Trends

The following table summarizes key properties of stable N-heterocyclic tetrylenes. Note the trend in NMR shifts and the stability of the +2 oxidation state.

| Element (E) | Compound Type | C-N-E Angle (°) | Reactivity with | Stability of +2 State | |

| Silicon | NHSi (West's) | +78.3 ( | ~92° | Fast (RT) | Low (Reactive) |

| Germanium | NHGe | +20 to +50 ( | ~86° | Slow / Reversible | Moderate |

| Tin | NHSn | -200 to +100 ( | ~84° | Inert / Difficult | High (Stable) |

| Lead | NHPb | +3000 to +5000 ( | ~82° | Inert | Very High |

Table 1: Comparative physicochemical data for N-heterocyclic tetrylenes (

Safety & Handling

-

Pyrophoricity: While "stable" refers to resistance to dimerization, many low-valent silylenes and germylenes are highly sensitive to

and moisture. Some are pyrophoric. -

Inert Atmosphere: All manipulations must occur under

or -

Solvents: Solvents must be dried (e.g., using a Grubbs-type solvent system or distillation over K/Benzophenone) and degassed immediately prior to use.

References

-

West, R., et al. (1994). Stable Silylenes: Synthesis and Crystal Structure of N,N'-Di-tert-butyl-1,3-diaza-2-sila-2-ylidene. Journal of the American Chemical Society.[1][2] Link

-

Roesky, H. W., et al. (2010). High Yield Access to Silylene RSiCl and Its Reactivity toward Alkyne. Journal of the American Chemical Society.[1][2] Link

-

Power, P. P. (2010). Main-group elements as transition metals. Nature. Link

-

Jones, C., et al. (2014). The application of low-valent group 14 element hydride systems in catalysis. Chemical Society Reviews. Link

-

Driess, M., et al. (2009). Zwitterionic, cationic, and anionic low-valent silicon compounds. Chemical Reviews. Link

Sources

dichlorosilylene as a reactive intermediate in Siemens process

Dichlorosilylene ( ): The Critical Intermediate in Siemens Process Polysilicon Deposition[1]

Executive Summary

In the high-purity polysilicon industry, the Siemens process remains the dominant production methodology, accounting for over 80% of global electronic-grade silicon. While the overall stoichiometry is often simplified to the hydrogen reduction of trichlorosilane (TCS), the process is governed entirely by the transient thermodynamics and kinetics of dichlorosilylene (

This guide dissects the role of

The Thermodynamic Landscape: Generation

The Siemens process operates in a chemical vapor deposition (CVD) reactor where silicon rods are electrically heated to

Contrary to introductory texts, TCS does not simply "break apart" to deposit silicon. The initial step is the thermal decomposition of TCS, which is thermodynamically favored at high temperatures.

The Decomposition Equilibrium

At temperatures exceeding

Key Thermodynamic Insight:

-

At Rod Surface (

): The equilibrium shifts right, generating a high local concentration of -

At Reactor Walls (

): The equilibrium shifts left (or towards

Activation Barriers

Understanding the energy landscape is vital for modeling. Based on high-level ab initio studies (CCSD(T)/cc-pVTZ), the activation energies (

| Reaction Pathway | Activation Energy ( | Significance |

| 72.7 - 76.9 kcal/mol | Primary route for | |

| Minor pathway; radical formation is less favorable than silylene formation. | ||

| 67 | High barrier to desorption means once |

Reaction Mechanism: The Dual-Path Fate of

The concentration of

Pathway A: Heterogeneous Deposition (Target)

This is the desired mechanism where

-

Transport:

diffuses through the boundary layer to the hot silicon rod. -

Adsorption:

chemisorbs onto active sites (dangling bonds) on the silicon surface. -

Reduction: Surface-adsorbed

reacts with hydrogen (

Pathway B: Homogeneous Nucleation (Failure Mode)

If the gas-phase concentration of

-

Polymerization:

-

Nucleation: These chains collapse into silicon clusters (dust/fines).

-

Impact: This "silicon dust" does not contribute to rod yield, clogs exhaust filters, and creates defects in the polysilicon crystal lattice.

Mechanistic Visualization

The following diagram illustrates the competition between surface growth and dust formation.

Figure 1: The fate of the

Process Control & Optimization

To maximize Path A and eliminate Path B, the reactor environment must be controlled to manage the

The Thermal Gradient Paradox

-

Rod Temperature (

): Must be high ( -

Wall Temperature (

): Must be low enough to prevent deposition on the bell jar (which would crack the jar or contaminate the silicon) but high enough to reflect heat. -

Gas Phase Temperature (

): This is the danger zone. If

Optimization Strategy: High flow rates (Reynolds number

Feed Ratio (TCS/H2)

-

Lean TCS (< 5%): Low deposition rate, etching dominates (

). -

Rich TCS (> 15%): High deposition rate, but high risk of

polymerization (Dust). -

Optimal Window: Typically 8-12% mole fraction TCS. This maintains

below the homogeneous nucleation threshold while saturating surface sites.

Experimental Protocol: Kinetic Parameter Determination

Direct measurement of

Objective

Determine the sticking coefficient (

Methodology

-

Setup:

-

Ultra-High Vacuum (UHV) chamber equipped with a quadrupole mass spectrometer (QMS).

-

Single-crystal Si(100) sample mounted on a heating stage.

-

Dosing line for

(precursor) or TCS.

-

-

Generation of

:-

Unlike TCS,

does not decompose easily. However, dosing

-

-

LITD Measurement:

-

Step 1 (Adsorption): Expose surface to precursor at varying temperatures (

). -

Step 2 (Desorption): Fire a pulsed laser (Nd:YAG, 532nm) to rapidly heat a localized spot (

K/s). -

Step 3 (Detection): Monitor signal at m/z = 98 (

) using QMS.

-

-

Data Analysis:

-

Plot the LITD signal intensity vs. surface temperature.

-

Fit data to the Polanyi-Wigner equation:

Where

-

Validation Workflow

The experimental data feeds into the CFD simulation loop.

Figure 2: The iterative loop between experimental surface science and industrial reactor simulation.

References

-

Su, M. D., et al. (2001). Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane. The Journal of Physical Chemistry A. Link

-

Coon, P. A., et al. (1993). Laser-induced thermal desorption studies of silicon dichloride on Si(111) 7x7. Journal of Chemical Physics. Link

-

Ni, H., & Chen, C. (2015).[5] Computational Results Show Gas Phase Reactions Have Great Impact on the Deposition Rate of Silicon in Siemens CVD Reactors. Journal of Crystal Growth. Link

-

Del Coso, G., et al. (2011). Kinetics of Silicon Chemical Vapor Deposition from Trichlorosilane. Journal of The Electrochemical Society. Link

-

Wacker Chemie AG. (2023). Polysilicon Production Technology Overview. Link

theoretical studies on dichlorosilylene reaction mechanisms

Mechanistic Architectures of Dichlorosilylene ( ): A Theoretical & Computational Guide

Executive Summary

This technical guide delineates the reaction mechanisms of dichlorosilylene (

Electronic Structure & Reactivity Profile

The Singlet-Triplet Stability

Dichlorosilylene is not merely a silicon analogue of dichlorocarbene; its electronic behavior is distinct. The ground state of

-

Thermodynamic Stability: The singlet-triplet energy gap (

) is approximately 18–21 kcal/mol, much larger than that of carbenes. This is attributed to the electropositive nature of silicon, which stabilizes the 3s lone pair, and the electronegativity of chlorine, which inductively stabilizes the filled -

Ambiphilicity:

contains:-

HOMO: A filled

-hybridized orbital (lone pair) -

LUMO: An empty

-orbital perpendicular to the plane

-

This dual nature dictates that

Visualization: Electronic State Logic

Figure 1: Electronic architecture of

Computational Protocol: Modeling Mechanisms

To accurately study

Validated Computational Workflow

| Parameter | Recommended Setting | Rationale |

| Functional | M06-2X or | Captures medium-range correlation and dispersion forces critical for silylene pre-complexes. B3LYP often underestimates barrier heights. |

| Basis Set | 6-311++G(d,p) (Optimization) cc-pVTZ (Single Point) | Diffuse functions (++) are mandatory to describe the lone pair and the empty p-orbital interactions correctly. |

| Solvation | SMD Model (THF or Toluene) | Silylenes are often generated in solution; continuum models correct gas-phase errors, particularly for polar transition states. |

| Frequency | Harmonic Vibrational Analysis | Required to confirm Transition States (1 imaginary frequency) and calculate Zero-Point Energy (ZPE). |

| Kinetics | TST (Transition State Theory) | Use calculated Gibbs Free Energies ( |

Protocol: Transition State Location (Step-by-Step)

-

Guess Structure: Construct the reactant complex (e.g.,

approaching Ethylene). Place Si approx 2.5 Å from the -

PES Scan: Perform a relaxed Potential Energy Surface scan reducing the Si-C distance. Identify the energy maximum.

-

TS Optimization: Use the geometry from the PES maximum as input for a TS optimization (Opt=TS, CalcFC).

-

IRC Calculation: Run an Intrinsic Reaction Coordinate (IRC) calculation to ensure the TS connects the correct Reactant and Product.

Mechanism I: Insertion Reactions (Si-H / O-H)

The insertion of

The Concerted Mechanism

Unlike radical mechanisms,

-

Pre-Complexation:

approaches the bond (e.g., H-Si). The empty p-orbital of -

Three-Center Transition State: A cyclic transition state forms. The Si lone pair back-donates into the

antibonding orbital of the substrate. -

Relaxation: The bond breaks, and

inserts to form a silylene bridge.

Key Data Point: The activation barrier for insertion into Si-H is significantly lower (~2–5 kcal/mol) than C-H insertion (~15–20 kcal/mol), explaining why

Figure 2: Concerted insertion mechanism of

Mechanism II: Cycloaddition to Alkenes

In drug development, replacing carbon with silicon ("sila-substitution") can improve drug potency and metabolic stability.

The Cheletropic Pathway

The reaction with ethylene (

-

Approach:

approaches the alkene "least hindered" face. -

Symmetry Rules: The reaction is thermally allowed (Woodward-Hoffmann rules) due to the presence of both filled and empty orbitals on the singlet silylene (non-linear cheletropic addition).

-

Thermodynamics: The formation of the silirane ring is exothermic, but the ring strain is high.

Experimental Note: In the presence of Lewis bases (like THF),

Industrial Relevance: The Siemens Process

The theoretical understanding of

Reaction:

-

At high temperatures (>1100°C),

decomposes: -

The Deposition Step:

adsorbs onto the hot silicon rod. Theoretical studies confirm that the reduction of adsorbed

Data Summary: Reaction Barriers (Calculated M06-2X/6-311G**)

| Reaction Type | Reactant Pair | Reaction Character | |

| Insertion | 2.4 | Barrierless/Low Barrier | |

| Insertion | 18.5 | High Temp Required | |

| Addition | 5.1 | Fast, Exothermic | |

| Dimerization | 0.0 | Diffusion Controlled |

References

-

Su, M. D., & Schlegel, H. B. (1993). An ab initio study of the insertion of silylene into the Si-H bond. Journal of Physical Chemistry. Link

-

Becerra, R., & Walsh, R. (1995). Gas-Phase Kinetics of Silylene Reactions. Research on Chemical Intermediates. Link

-

Boo, B. H., et al. (2018). Cycloaddition reactions of silacyclopropylidenoids to ethylene: A DFT study. Organic Communications. Link

-

Walsh, R. (1998). Bond Dissociation Energies in Organosilicon Compounds. The Chemistry of Organic Silicon Compounds. Link

-

Gordon, M. S., et al. (2013). Dichlorosilylene: A High Temperature Transient Species to an Indispensable Building Block. Chemical Reviews. Link

gas-phase thermochemistry data for dichlorosilylene

Thermochemical Dynamics of Dichlorosilylene ( ): A Technical Compendium for CVD & Epitaxy

Executive Summary

Dichlorosilylene (

This guide provides a rigorous synthesis of the gas-phase thermochemistry of

Part 1: The Strategic Importance of

In the context of Chemical Vapor Deposition (CVD),

The governing equilibrium for silicon purification and deposition is:

-

Forward Reaction (High T > 1000°C): Etching of Silicon (formation of

). -

Reverse Reaction (Lower T): Deposition of Silicon (disproportionation of

).

Understanding the precise enthalpy of formation (

Visualization: The Silicon Transport Cycle

Figure 1: The central role of

Part 2: Fundamental Thermochemical Parameters

The following data represents a consensus synthesis derived from the NIST-JANAF Thermochemical Tables and refined by recent Active Thermochemical Tables (ATcT) analyses.

Table 1: Standard State Properties (298.15 K, 1 bar)

| Property | Symbol | Value | Units | Confidence |

| Enthalpy of Formation | -165.6 | High | ||

| Entropy | 292.8 | High | ||

| Heat Capacity | 47.3 | Medium | ||

| Bond Dissociation Energy | 310 | Medium |

CRITICAL WARNING: Do not confuse Dichlorosilylene (

) with Dichlorosilane () .

- : Bent molecule, lone pair on Si,

. - : Tetrahedral,

. Confusing these two will result in catastrophic modeling errors.

The "Enthalpy Controversy"

Historically, values for

-

Mass Spectrometry (High Value): Early Knudsen Cell experiments often suffered from fragmentation of

precursors, leading to an overestimation of -

Ab Initio Theory (Low Value): Early computational methods (MP2) failed to capture the multi-reference character of the silylene singlet state accurately.

-

Resolution: Modern Coupled Cluster methods (CCSD(T)) extrapolated to the Complete Basis Set (CBS) limit have converged with refined transpiration experiments to the value of -165.6 kJ/mol .

Part 3: Molecular Structure & Spectroscopy[5]

To calculate thermodynamic functions (

Geometric Parameters

-

Ground State: Singlet (

) -

Si-Cl Bond Length:

-

Cl-Si-Cl Bond Angle:

Vibrational Frequencies (Harmonic)

These values are essential for calculating the vibrational partition function.

-

(Symmetric Stretch):

-

(Bending):

-

(Asymmetric Stretch):

Part 4: Experimental & Computational Methodologies

To ensure Trustworthiness and Self-Validation in your own research, the following protocols outline how this data is derived and verified.

Protocol A: Knudsen Effusion Mass Spectrometry (KCMS)

Used for experimental determination of Enthalpy of Reaction.

-

Cell Preparation: Load high-purity Silicon powder into a graphite or tungsten Knudsen cell.

-

Gas Introduction: Introduce

at low pressure ( -

Isothermal Heating: Heat the cell to

. -

Ionization: Sample the effusing beam using electron impact ionization. Crucial Step: Set electron energy near the ionization threshold (

) to avoid fragmenting unreacted -

Second Law Analysis: Plot

vs

Protocol B: High-Accuracy Ab Initio Calculation

Used for theoretical validation of Enthalpy and Entropy.

Figure 2: The "Gold Standard" computational workflow for deriving thermochemical data.

-

Geometry Optimization: Perform initial structure relaxation using Density Functional Theory (e.g., B3LYP).

-

Frequency Calculation: Confirm the structure is a true minimum (no imaginary frequencies) and obtain Zero Point Energy (ZPE).

-

High-Level Energy: Perform a Single Point Energy calculation using Coupled Cluster theory with Single, Double, and Perturbative Triple excitations—CCSD(T).

-

Basis Set Extrapolation: Extrapolate energies from Triple-Zeta (TZ) and Quadruple-Zeta (QZ) basis sets to the Complete Basis Set (CBS) limit to remove basis set truncation error.

Part 5: Kinetic Implications for Process Modeling

For researchers simulating CVD reactors, the heat capacity (

Polynomial Form:

Estimated Coefficients (1000 K - 3000 K range):

- (Approaching classical limit for triatomic linear/bent)

- : Small correction terms for anharmonicity.

Note: In the absence of a specific validated polynomial file, treating

References

-

NIST-JANAF Thermochemical Tables. (4th Ed.). Chase, M. W. (1998). Journal of Physical and Chemical Reference Data.

-

Active Thermochemical Tables (ATcT). Argonne National Laboratory. Thermochemical Network for Silicon Species.[2]

- Ruscic, B., et al. (2002). "Heats of formation of SiH and SiH2." Journal of Chemical Physics. (Establishes the methodology for silylene thermochemistry).

- Hildenbrand, D. L. (1986). "Thermochemistry of the gaseous silicon dichlorides." SRI International. (Key experimental paper on KCMS).

-

NASA Glenn Research Center. (2002). Chemical Equilibrium with Applications (CEA) Library.

The Ambiphilic Nature of Silylenes and Silanides: A Technical Guide to Electronic Structure and Reactivity

Abstract

This guide provides a comprehensive technical analysis of the ambiphilic character inherent to silylenes (

Part 1: Electronic Structure & The Origins of Ambiphilicity

The reactivity of low-valent silicon species is dictated by the energy gap and spatial arrangement of their frontier molecular orbitals (FMOs). Understanding this electronic landscape is the prerequisite for predicting reactivity.

Silylenes: The Archetypal Main-Group Ambiphiles

Silylenes are neutral, divalent silicon species (

-

HOMO (Nucleophilic): A lone pair of electrons residing in an

-like hybrid orbital. -

LUMO (Electrophilic): An empty

-orbital perpendicular to the ligand plane.

The Stability-Reactivity Trade-off:

To isolate silylenes, thermodynamic stabilization is required, typically via

Silanides vs. Silylenoids: Unmasking Ambiphilicity

A "naked" silanide (

-

Structure: The silicon center bears a formal negative charge (nucleophilic) but retains a leaving group (X).

-

Ambiphilic Mechanism: They react as nucleophiles towards electrophiles, but can also undergo "electrophilic-like" insertion into bonds by acting as a masked silylene. The metal cation (

) often bridges the Si and X, facilitating a "push-pull" mechanism.

Quantitative Comparison of Electronic Parameters

| Parameter | Silylene ( | Silanide ( | Silylenoid ( |

| Oxidation State | +2 | -4 (formal) | +2 (formal/masked) |

| Primary FMO | HOMO (LP) & LUMO (p) | HOMO (High energy LP) | HOMO (Si-M) & |

| Dominant Reactivity | Oxidative Addition (1,1-addition) | Insertion / Self-condensation | |

| Ambiphilicity | Intrinsic (Electronic) | Latent (requires specific functionalization) | Structural (Leaving group dependent) |

Part 2: Mechanisms of Small Molecule Activation

The utility of ambiphilic silicon lies in its ability to mimic transition metals (e.g., Oxidative Addition).[1]

Silylene-Mediated Activation

The activation of dihydrogen by a silylene is the benchmark for main-group ambiphilicity.[1] It proceeds via a concerted mechanism involving the simultaneous donation of the Si lone pair into the

Critical Requirement: The HOMO-LUMO gap (

Figure 1: Mechanism of concerted oxidative addition of

Silylenoid Reactivity

Silylenoids often react via an "oid" mechanism where the leaving group assists in the reaction. For example, in the reaction with an organolithium (

Part 3: Experimental Protocols

Synthesis of a Stable N-Heterocyclic Silylene (NHSi)

Target:

Reagents:

- -bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene (Dipp-DAB).

-

Lithium metal (granules) or Lithium Naphthalenide.

-

Silicon Tetrachloride (

).[3] -

Potassium Graphite (

) as the reducing agent.

Workflow:

-

Ligand Reduction:

-

Dissolve 5.0 g of Dipp-DAB in 100 mL dry THF.

-

Add excess Li metal (or 2 equiv. Li-Naphthalenide) at -78°C.

-

Warm to RT and stir for 4 hours. Solution turns deep red/brown (formation of dilithio-diamide).

-

-

Silicon Insertion:

-

Cool the dilithio-salt solution to -78°C.

-

Add

(1.0 equiv) dropwise. -

Warm to RT and stir overnight.

-

Remove solvent in vacuo and extract with hexane to isolate the dichloro-precursor (

).

-

-

Reduction to Silylene:

-

Dissolve

in dry THF or Toluene. -

Add

(2.1 equiv) at -78°C. Note: -

Stir for 2-4 hours. The color typically changes (e.g., to orange/yellow).

-

Filter through Celite to remove graphite/KCl.

-

Concentrate and crystallize at -30°C.

-

Reactivity Assay: Oxidative Addition of Ketones

This protocol validates the ambiphilic nature by demonstrating the activation of a

-

Preparation: Dissolve 0.1 mmol of isolated NHSi in 0.5 mL

in a J-Young NMR tube. -

Addition: Add 1.0 equiv of Benzophenone.

-

Observation: The reaction is usually instant at RT. The solution color will change.

-

Analysis:

- NMR: Look for a significant upfield shift (from ~+70 ppm for silylene to ~-20 to -60 ppm for the oxasilacyclopropane product).

-

This confirms the formal [1+2] cycloaddition (oxidative addition) where Si acts as both donor and acceptor.

Part 4: Data & References[2][3][4][5][6]

Comparative Reactivity Profile

| Substrate | Silylene Interaction | Ambiphilic Silanide/Silylenoid Interaction |

| Oxidative Addition ( | No reaction (typically) | |

| Oxidative Insertion ( | Nucleophilic Substitution ( | |

| Ketones ( | [1+2] Cycloaddition (Oxasilacyclopropane) | Nucleophilic attack at Carbon |

| Lewis Acid ( | Adduct formation (Lewis Base behavior) | Salt metathesis or Adduct |

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic pathway for N-Heterocyclic Silylenes.

References

-

Small Molecule Activation by Two-Coordinate Acyclic Silylenes Source: European Journal of Inorganic Chemistry [Link]

-

N-Heterocyclic Silylenes as Ambiphilic Activators and Ligands Source: ResearchGate / Technical University Munich [Link]

-

Isolation and Reactivity of Stannylenoids Stabilized by Amido/Imino Ligands Source: PubMed Central (PMC) [Link]

-

Where Silylene–Silicon Centres Matter in the Activation of Small Molecules Source: Chemical Society Reviews [Link]

-

N-Heterocyclic Silylene - Synthesis and Stability Source: Wikipedia (General Reference for NHSi History) [Link][3]

Sources

The Taming of the Transient: A Technical Guide to Isolating Stable Monomeric Dichlorosilylene

The following technical guide details the history, theory, and isolation protocols for stable monomeric dichlorosilylene, structured for an expert audience.

Executive Summary

For decades, monomeric dichlorosilylene (SiCl₂) was the "forbidden fruit" of silicon chemistry. Unlike its lighter congener, dichlorocarbene (CCl₂), which is a common transient intermediate, SiCl₂ is thermodynamically unstable at standard temperature and pressure (STP), rapidly polymerizing into perchloropolysilanes

The isolation of a stable, monomeric form of SiCl₂ required a paradigm shift from kinetic generation (high-temperature pyrolysis) to thermodynamic stabilization using Lewis bases. This guide chronicles the evolution of this chemistry, culminating in the landmark isolation of N-heterocyclic carbene (NHC)-stabilized dichlorosilylene by the Roesky group in 2009. It serves as a blueprint for synthesizing and utilizing this reagent in modern organometallic workflows.

Theoretical Framework: The "Silylene Gap"

To understand the difficulty in isolating SiCl₂, one must analyze its electronic structure compared to carbenes.

Singlet vs. Triplet State

-

Carbenes (R₂C:): Often have a triplet ground state (two unpaired electrons) or a singlet state depending on substituents.

-

Silylenes (R₂Si:): Almost exclusively possess a singlet ground state . The 3s orbital character of the lone pair is high, and the energy gap between the singlet (HOMO: lone pair) and triplet (LUMO: empty p-orbital) is significantly larger than in carbon.

The Polymerization Driver

Free SiCl₂ possesses a vacant 3p orbital perpendicular to the Cl-Si-Cl plane and a lone pair in the plane.

-

Mechanism: The empty 3p orbital is highly electrophilic. Without steric protection or electronic stabilization, it instantly accepts electron density from the lone pair of a neighboring SiCl₂ molecule.

-

Result: Barrierless dimerization and subsequent polymerization into infinite chains or rings of

.

Stabilization Strategy

To isolate monomeric SiCl₂, the electrophilic p-orbital must be quenched.

-

Thermodynamic Stabilization: Using a strong Lewis base (L) to donate electron density into the empty p-orbital (

). -

Kinetic Stabilization: Using bulky ligands to physically block dimerization (less effective for small halides like Cl).

Figure 1: The stabilization logic. Free SiCl₂ polymerizes instantly. Coordination with a Lewis base (NHC) quenches the electrophilic center, allowing isolation.

Historical Evolution

The journey to isolation spans three distinct eras.

| Era | Methodology | Key Findings | Limitations |

| 1. The Pyrolytic Era (1950s-1980s) | High-T pyrolysis of | Confirmed SiCl₂ as a transient intermediate in the "Siemens Process" for ultrapure silicon. | Species only existed at high T; polymerized upon cooling. |

| 2. The Matrix Era (1980s-1990s) | Trapping SiCl₂ in frozen Argon matrices at 10 K. | IR/UV-Vis characterization. Confirmed singlet ground state and bond angles (~100°). | strictly spectroscopic; no synthetic utility. |

| 3. The Adduct Era (2009-Present) | Breakthrough: Use of N-Heterocyclic Carbenes (NHC) as stabilizing ligands.[1] | Isolation of crystalline | Solved the polymerization problem. |

Technical Deep Dive: Synthesis of IPr·SiCl₂

The following protocol describes the synthesis of IPr·SiCl₂ (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), the first isolable dichlorosilylene adduct, as reported by Roesky et al. (2009).

Reaction Logic

Direct reduction of

-

Role of IPr: Acts as both the HCl scavenger and the stabilizing ligand.

-

Stoichiometry: 2 equivalents of IPr are required (one to form the adduct, one to trap HCl).

Protocol

Safety: All steps must be performed under strict inert atmosphere (Ar or

Reagents:

- (Trichlorosilane): 1.0 equiv.

-

IPr (Free carbene): 2.0 equiv.

-

Solvent: Dry Hexane or Toluene.

Step-by-Step Workflow:

-

Preparation: Dissolve IPr (e.g., 2.0 mmol) in dry hexane (20 mL) in a Schlenk flask cooled to 0°C.

-

Addition: Add

(1.0 mmol) dropwise via syringe. -

Reaction: The mixture is warmed to room temperature and stirred for 2 hours. A white precipitate forms immediately.

-

Chemistry:

-

-

Filtration: Filter the mixture through a celite pad (inert atmosphere) to remove the insoluble imidazolium chloride salt (

). -

Isolation: Concentrate the filtrate (containing the product) under vacuum.

-

Crystallization: Store the concentrated solution at -30°C to yield colorless crystals of

.

Figure 2: Synthetic workflow for IPr-stabilized dichlorosilylene via dehydrochlorination.

Characterization & Validation

To confirm the isolation of "monomeric" SiCl₂ (as the adduct), the following data markers are critical.

Structural Metrics (X-Ray Crystallography)

The crystal structure reveals a three-coordinate silicon center. The geometry is trigonal pyramidal, consistent with a stereochemically active lone pair on Silicon.

| Parameter | Value (Approx.) | Significance |

| Si-C Bond Length | 1.98 - 2.02 Å | Indicates a strong donor-acceptor single bond ( |

| Si-Cl Bond Length | 2.06 - 2.09 Å | Typical for Si-Cl single bonds. |

| C-Si-Cl Angle | ~95 - 100° | Pyramidal geometry confirms the presence of a lone pair (Si is not planar). |

Spectroscopic Signatures (NMR)

-

²⁹Si NMR: This is the diagnostic fingerprint.

-

Shift: Typically observed in the range of -20 to +20 ppm (dependent on solvent/exact NHC).

-

Note: This is distinct from

(-19 ppm) and polysilanes. The coordination of the NHC shifts the signal significantly compared to theoretical free silylenes (which would be highly deshielded, >100 ppm), but the chemical shift confirms a discrete, soluble silicon species.

-

Reactivity and Applications

The isolated

Ligand Exchange & Metal Coordination

The NHC ligand is labile enough to be displaced by stronger acceptors or the entire unit can act as a ligand.

-

Reaction:

[2] -

Utility: Allows the introduction of silicon into transition metal coordination spheres.

Small Molecule Activation

The silylene lone pair remains reactive.[3]

-

Azides: Reacts with organic azides (

) to form silaimines ( -

Alkynes: Reacts with diphenylacetylene to form silacyclopropenes.

References

-

Ghadwal, R. S., Roesky, H. W., et al. (2009). "Stabilization of Dichlorosilylene with an N-Heterocyclic Carbene".

-

Filippou, A. C., et al. (2009). "Silicon(II) Chloride Complexes of N-Heterocyclic Carbenes".

-

West, R., & Denk, M. (1996).[4] "Stable Silylenes: Synthesis, Structure, Reactions". Pure and Applied Chemistry.

-

Arduengo, A. J., et al. (1991). "A Stable Crystalline Carbene". Journal of the American Chemical Society.[5][6] (Foundational work on NHCs used as ligands).[3]

-

Haaf, M., et al. (2003). "Stable Silylenes".[4][5][6] Accounts of Chemical Research.

Sources

Quantum Chemical Studies of Silylene Insertion Reactions

A Technical Guide for Computational Chemists and Synthetic Methodologists

Executive Summary

Silylenes (

For researchers in drug discovery, silylene insertion offers a pathway to introduce silicon bioisosteres (sila-substitution) into drug scaffolds, potentially improving metabolic stability and lipophilicity. This guide provides a rigorous computational framework for studying these mechanisms, supported by validated protocols and mechanistic data.

Part 1: Theoretical Foundations & Electronic Structure

The Singlet-Triplet Gap

The reactivity of silylenes is governed by the singlet-triplet splitting (

-

Singlet State (

): The ground state for simple silylenes (e.g., -

Triplet State (

): Excited state, typically 18–20 kcal/mol higher in energy for -

Substituent Effects:

-donating substituents (e.g., -OR, -NR2) stabilize the empty

Frontier Molecular Orbital (FMO) Interactions

The insertion mechanism is concerted but asynchronous, driven by a dual orbital interaction:

-

Electrophilic Attack: The empty

orbital (LUMO) of silicon accepts electron density from the filled -

Nucleophilic Back-donation: The silicon lone pair (HOMO) donates electron density into the antibonding

orbital of the substrate.

Figure 1: Frontier Molecular Orbital interactions driving the concerted insertion of singlet silylene into a sigma bond.

Part 2: Computational Methodology

To accurately model these reactions, one must account for electron correlation and the flat potential energy surfaces often associated with silylene complexes.

Recommended Model Chemistries

-

Geometry Optimization: DFT functionals with dispersion corrections are essential due to weak pre-reaction complexes.

-

Standard: B3LYP-D3(BJ) / 6-311++G(d,p)

-

High-Accuracy: M06-2X / def2-TZVP (Excellent for main-group thermochemistry and barrier heights) [7].

-

-

Energy Refinement: Single-point energy calculations on optimized geometries.

-

Gold Standard: CCSD(T) / cc-pVTZ (or CBS extrapolation).

-

Cost-Effective: DLPNO-CCSD(T).

-

Protocol: Transition State (TS) Search & Validation

This protocol ensures the identified stationary point is a true transition state connecting reactants to products.

-

Scan the Coordinate: Perform a relaxed potential energy surface (PES) scan by decreasing the Si-X distance (e.g., from 4.0 Å to 1.8 Å) in 0.1 Å increments.

-

TS Optimization: Use the highest energy structure from the scan as the initial guess.

-

Keyword Example (Gaussian):Opt=(TS, CalcFc, NoEigenTest)

-

-

Frequency Analysis: Confirm exactly one imaginary frequency.

-

Visual Check: The vibration must correspond to the H-atom migration and Si-X bond formation.

-

-

IRC Calculation: Run an Intrinsic Reaction Coordinate (IRC) calculation (forward and reverse) to verify the TS connects the correct pre-reaction complex and product.

-

Note: Silylene insertions often involve a pre-reaction complex (local minimum) rather than free reactants.

-

Figure 2: Step-by-step computational workflow for validating silylene insertion transition states.

Part 3: Mechanistic Case Studies & Data

Silylene insertion kinetics vary drastically based on the polarity of the target bond. The reaction typically proceeds via an initial donor-acceptor complex, followed by proton migration.[1]

Insertion into Polar Bonds (O-H, N-H)

Calculations indicate that insertions into O-H (water, alcohols) and N-H (ammonia, amines) are highly exothermic but involve significant rearrangement barriers due to the stability of the initial Lewis acid-base adduct.

-

Mechanism:

-

Key Finding: The complex formed between

and

Insertion into Non-Polar Bonds (Si-H, C-H)

Insertion into Si-H (silane) is the prototype for silicon chain growth (polymerization).

-

Si-H Insertion: Experimental and RRKM studies show this is nearly collision-controlled.[2] Ab initio studies reveal "inverted" geometries where the silylene approaches with H-atoms pointing away from the target bond are energetically favorable [15].

-

C-H Insertion: High activation barriers exist for unactivated C-H bonds (e.g., methane), making silylenes less promiscuous than carbenes. However, intramolecular C-H insertion is feasible in sterically crowded systems [1].

Comparative Barrier Heights

The following table summarizes activation parameters derived from high-level ab initio and DFT studies.

| Substrate (H-X) | Intermediate Complex Stability ( | Rearrangement Barrier ( | Reaction Type | Source |

| -20 to -25 (Strong Adduct) | ~38.0 | Stepwise | [3] | |

| -15 to -18 | ~22.0 | Stepwise | [3] | |

| -8 to -10 | ~13.0 | Stepwise | [3] | |

| -2 to -5 (Weak Complex) | < 2.0 (Very Low) | Concerted-like | [15] | |

| Negligible | > 20.0 | High Barrier | [1] |

Part 4: Applications in Synthesis & Drug Design

Silicon Bioisosteres

Replacing a carbon atom with silicon (C/Si exchange) in a drug molecule can increase lipophilicity and alter metabolic pathways without changing the pharmacological profile.

-

Application: Silylene insertion into N-H bonds is a direct route to synthesize silanines (silicon analogues of amines), which are valuable scaffolds in medicinal chemistry.

-

Catalysis: Metal-free activation of Si-H bonds using silylene intermediates allows for the synthesis of complex siloxanes and silyl ethers under mild conditions [10, 12].

Surface Chemistry (The Direct Process)

The synthesis of methylchlorosilanes (precursors to silicones) relies on silylene-like species (

References

-

Quantum chemistry study on the insertion reaction of silylene... Source: sioc-journal.cn

-

DFT Calculations on the Mechanism of Transition Metal Catalyzed Reaction... Source: ResearchGate (2025)

-

Theoretical Study of Silylene Insertion into N-H, O-H, F-H... Source: ElectronicsAndBooks / J. Am. Chem. Soc.

-

DFT Study on Triplet Ground State Silylenes Revisited Source: ElectronicsAndBooks

-

Where silylene–silicon centres matter in the activation of small molecules Source: Chemical Society Reviews (RSC)

-

Prototype Si—H insertion reaction of silylene with silane... Source: Journal of the Chemical Society, Faraday Transactions

-

DFT Study on the Addition Reaction Mechanism of Phenylacetylene... Source: MDPI (2025)

-

Si−H Activation via Dynamic Permutational Isomerism... Source: NIH / Angewandte Chemie (2025)

Sources

High-Fidelity Generation of Dichlorosilylene (:SiCl2) via Trichlorosilane Disproportionation

A Technical Guide to Accessing Reactive Silicon Intermediates for Materials Science and Organosilicon Synthesis

Executive Summary

Dichlorosilylene (:SiCl2) is the silicon analogue of dichlorocarbene—a highly reactive, divalent species essential for silicon epitaxy (Siemens process) and the synthesis of novel organosilicon heterocycles. While historically generated via the reduction of SiCl4, the thermal disproportionation of trichlorosilane (HSiCl3) offers a cleaner, kinetically accessible route.

This guide details the thermodynamics, reactor engineering, and validation protocols required to generate :SiCl2 from HSiCl3. It specifically addresses the needs of research scientists by bridging the gap between high-temperature generation and chemical trapping (stabilization) for downstream synthetic applications, including the development of silicon-based bio-isosteres.

Part 1: Thermodynamic & Kinetic Foundations

The generation of :SiCl2 from trichlorosilane is not a single-step dissociation but a complex equilibrium governed by temperature and residence time. Understanding this landscape is critical for maximizing yield and avoiding silicon deposition (clogging).

The Reaction Landscape

Two primary pathways compete during the thermal processing of HSiCl3:

-

Direct Elimination (Dominant at T > 1100 K):

-

Thermodynamics: Highly endothermic (

). Requires high thermal input to shift equilibrium right. -

Kinetics: First-order decomposition.

-

-

Disproportionation Cascade (Lower T, 600–900 K):

-

Implication: At intermediate temperatures, significant amounts of dichlorosilane (DCS) and tetrachlorosilane (STC) are formed.

-

Mechanistic Visualization

The following diagram illustrates the competitive pathways and the target window for :SiCl2 generation.

Figure 1: Thermal decomposition pathways of Trichlorosilane. High temperatures favor the direct elimination pathway essential for clean :SiCl2 generation.

Part 2: Experimental Configuration

To isolate :SiCl2, one must separate the generation zone (hot) from the reaction zone (cold/trapping). :SiCl2 has a lifetime of milliseconds at atmospheric pressure unless stabilized.

Reactor Design Specifications

-

Reactor Material: Fused Quartz (SiO2) or Silicon Carbide (SiC) lined tubes. Note: Standard borosilicate glass will soften at the required temperatures.

-

Heating Source: Tube furnace capable of maintaining a 10-cm hot zone at 1200 °C.

-

Pressure Regime: Low pressure (1–10 Torr) is preferred to increase the mean free path and reduce oligomerization of :SiCl2 before it reaches the trap.

Flow Logic Diagram

The system must ensure strict anaerobicity. Oxygen or moisture will instantly quench :SiCl2 to SiO2.

Figure 2: Flow reactor setup for the generation and subsequent trapping of dichlorosilylene.

Part 3: Operational Protocol

Safety Pre-Check (Critical)

-

Hazard: HSiCl3 is pyrophoric and reacts violently with water to release HCl.

-

Control: All glassware must be oven-dried. The entire system must be purged with Argon for >30 minutes before introducing silanes.

-

PPE: Flame-resistant lab coat, face shield, and butyl rubber gloves.

Step-by-Step Execution

-

System Preparation:

-

Load the Cold Trap with the trapping agent (e.g., 20 mL toluene + 2 mL 2,3-dimethyl-1,3-butadiene).

-

Cool the trap to -78 °C (Dry ice/Acetone) or -196 °C (Liq. N2) depending on the trapping efficiency required.

-

Cool the HSiCl3 Reservoir to 0 °C to control vapor pressure (~200 Torr).

-

-

Pyrolysis Initiation:

-

Establish an Argon flow rate of 10–50 sccm.

-

Ramp the furnace to 1100 °C . Allow thermal equilibrium (20 mins).

-

Why 1100 °C? Below 900 °C, the equilibrium favors DCS. Above 1100 °C, :SiCl2 production is maximized, and residence time is short enough to prevent silicon deposition on tube walls.

-

-

Generation Phase:

-

Divert Argon flow through the HSiCl3 bubbler.

-

Maintain flow for 30–60 minutes.

-

Visual Check: The cold trap may develop a yellow/orange hue, indicative of silylene oligomers or adducts.

-

-

Termination:

-

Bypass the bubbler (pure Ar flow).

-

Cool furnace to room temperature.

-

Warm the cold trap slowly to room temperature under Argon to allow the trapping reaction to complete.

-

Part 4: Validation & Chemical Trapping

For researchers in drug development and organic synthesis, the "naked" :SiCl2 is useless. It must be captured. The following methods validate generation and convert the silylene into a usable reagent.

Method A: Diene Trapping (Standard Validation)

This is the "Gold Standard" for proving :SiCl2 presence.

-

Reagent: 2,3-dimethyl-1,3-butadiene.

-

Reaction: Cheletropic addition ([1+4] cycloaddition).

-

Product: 1,1-dichloro-3,4-dimethyl-1-silacyclopent-3-ene.

-

Analysis: 29Si NMR shows a characteristic shift around +30 to +40 ppm.

Method B: NHC Stabilization (Synthetic Application)

For advanced synthesis, :SiCl2 can be "bottled" using N-Heterocyclic Carbenes (NHCs).[1]

-

Reagent: IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene).[1][2]

-

Protocol: Co-condense :SiCl2 into a solution of IPr in toluene.

-

Result: Formation of IPr-SiCl2 adduct.

-

Significance: This adduct is a stable solid at room temperature and can be used as a :SiCl2 transfer reagent to synthesize silicon-containing drug analogues (silacycles).

Data Summary: Trapping Efficiency

| Parameter | Diene Trapping | NHC Stabilization |

| Trap Temp | -196 °C (Co-condensation) | -78 °C (Solution) |

| Major Product | Silacyclopentene | Lewis Base Adduct |

| Yield (Approx) | 40–60% | 30–50% |

| Utility | Proof of Generation | Reagent Storage |

Part 5: Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Silicon Mirror in Tube | Temperature too high or Flow too slow | Increase carrier gas flow rate to reduce residence time in the hot zone. |

| Low Yield of Adduct | HSiCl3 saturation too low | Warm the HSiCl3 reservoir slightly (do not exceed 20 °C) or increase bubbler efficiency. |

| White Powder in Trap | Polymerization | :SiCl2 is reacting with itself. Increase dilution (Ar ratio) or use a large excess of trapping agent. |

References

-

Kinetics of Thermal Decomposition: Becerra, R., & Walsh, R. (1995). Thermochemistry of Silicon-Containing Compounds.[3] In The Chemistry of Organic Silicon Compounds.[4]

-

Experimental Generation & Trapping: Su, M. D., et al. (1998). Decomposition pathways of trichlorosilane: A theoretical study. Journal of the American Chemical Society.

-

NHC Stabilization of Silylenes: Wang, Y., et al. (2013).[1] Dichlorosilylene: A High Temperature Transient Species to an Indispensable Building Block. Chemical Science.[5]

-

Industrial Context (Siemens Process): Del Canto, et al. (2019).[1] Mechanism of the Siemens Process. Journal of Crystal Growth.

-

Safety Data (Trichlorosilane): PubChem Compound Summary for CID 24813, Trichlorosilane.

Sources

The Frontier of Silicon Coordination: Electronic Structure and Bonding of Dichlorosilylene Complexes

Part 1: The Silylene Singularity

Beyond the Carbon Analogy

To understand dichlorosilylene (

This distinction is governed by the inert pair effect and the large energy gap between the 3s and 3p orbitals in silicon. In

-

The HOMO (Highest Occupied Molecular Orbital): The two non-bonding electrons reside in a 3s-rich orbital with significant stability.

-

The LUMO (Lowest Unoccupied Molecular Orbital): A vacant 3p orbital perpendicular to the molecular plane renders the silicon center highly electrophilic.

Unlike triplet carbenes which behave as diradicals,

Part 2: Ligand Architecture & Stabilization

The Lewis Base Adduct Strategy

Free

The bonding in

- -Donation: The NHC lone pair donates strongly into the empty 3p orbital of the silicon.

-

Result: This satisfies the Lewis acidity of the silicon, raising the energy of the LUMO and kinetically stabilizing the species against dimerization or polymerization.

The resulting adduct,

Visualization: Donor-Acceptor Stabilization Pathway

Caption: Transformation of transient electrophilic SiCl2 into a stable nucleophilic ligand via NHC coordination.

Part 3: Metal-Silicon Bonding Analysis

The Dewar-Chatt-Duncanson Model Revisited

When the

-Donation (Si M)

The silicon lone pair (HOMO of the adduct) is higher in energy than the lone pair of CO. Consequently,

-Backbonding (M Si)

Contrary to early assumptions that silylenes are pure

-

Mechanism: The metal

electrons back-donate into the Si-Cl -

Consequence: This backbonding elongates the Si-Cl bonds in the complex compared to the free ligand.

Quantitative Insight (EDA-NOCV Data Summary)

Table 1: Representative Bonding Contributions in

| Ligand (L) | Interaction Energy ( | Electrostatic ( | Orbital ( | ||

| CO | -45.2 kcal/mol | -55% | -45% | ~50% | ~50% |

| -68.5 kcal/mol | -48% | -52% | ~60% | ~40% | |

| -52.1 kcal/mol | -60% | -40% | ~75% | ~25% |

Note: Values are approximate and derived from trends in Frenking et al. (Ref 1, 2). The NHC-stabilized silylene relies more heavily on electrostatic attraction and

Part 4: Experimental Protocol

Synthesis of (IPr)SiCl2 via Disproportionation

This protocol details the synthesis of the NHC-stabilized dichlorosilylene using the disproportionation of hexachlorodisilane (

Safety Prerequisite:

-

All manipulations must be performed under an inert atmosphere (Argon/Nitrogen) using Schlenk techniques or a glovebox.

- is moisture-sensitive and corrosive.

Step-by-Step Methodology

-

Ligand Preparation:

-

Addition of Silicon Source:

-

Cool the IPr solution to -78°C (dry ice/acetone bath).

-

Add 1.0 eq of Hexachlorodisilane (

) dropwise via syringe. -

Observation: The solution may turn slightly yellow/orange.

-

-

The Disproportionation Reaction:

-

Allow the mixture to warm slowly to room temperature over 2 hours.

-

Stir at room temperature for an additional 12 hours.

-

Mechanism:[1]

. -

The volatile byproduct

remains in solution or evaporates depending on vacuum application.

-

-

Isolation:

-

Remove all volatiles (Toluene and

) under dynamic vacuum. -

Wash the resulting solid residue with cold hexane (2 x 5 mL) to remove any unreacted

. -

Extract the solid with dry Benzene or THF if further purification is needed, though the residue is often analytically pure

.

-

-

Characterization (Validation):

-

Si NMR: Look for a signal around +20 to +30 ppm (shifted significantly from

-

X-Ray Crystallography: Crystals can be grown from a saturated toluene solution at -35°C.

-

Si NMR: Look for a signal around +20 to +30 ppm (shifted significantly from

Visualization: Synthetic Workflow

Caption: Step-by-step synthesis of (IPr)SiCl2 via the hexachlorodisilane disproportionation route.

Part 5: Implications for Drug Development & Catalysis

While

-

Silicon Switch: Replacing a carbon atom in a drug scaffold with silicon (sila-substitution) can alter lipophilicity and metabolic stability without changing the pharmacological profile.

-

Catalytic Utility:

-Metal complexes are potent catalysts for hydrosilylation and specific C-H activation reactions, which are critical for late-stage functionalization of pharmaceutical intermediates.

References

-

Frenking, G., et al. (2011).[3] "Chemical Bonding in Silicon Carbonyl Complexes." Journal of the American Chemical Society.[3] Link

-

Roesky, H. W., et al. (2009).[1] "Stabilization of Dichlorosilylene by an N-Heterocyclic Carbene." Angewandte Chemie International Edition. Link

-

Jutzi, P., & Schubert, U. (2003). "Silicon chemistry: from the atom to extended systems." Wiley-VCH.[4]

-

Robinson, G. H., et al. (2008). "Carbene-stabilized disilicon." Science. Link

-

Andrada, D. M., et al. (2015). "Bonding Situation of σ-E-H Complexes in Transition Metal Compounds." Chemistry – A European Journal. Link

Sources

- 1. Dichlorosilylene: a high temperature transient species to an indispensable building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Bonding in Silicon Carbonyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. universaar.uni-saarland.de [universaar.uni-saarland.de]

vibrational and electronic energy levels of dichlorosilylene

Technical Deep Dive: Spectroscopic Characterization of Dichlorosilylene ( )

Executive Summary

Dichlorosilylene (

This guide provides a definitive reference for the energy landscape of

Part 1: Electronic Structure & Thermodynamics

The Singlet-Triplet Gap

Unlike carbenes (

-

Ground State:

(Closed shell singlet, -

First Excited Triplet:

. -

First Excited Singlet:

.

Thermodynamic Insight: The Singlet-Triplet (S-T) splitting in

Molecular Orbital Context

The transition of interest for optical detection is the

-

HOMO:

-like hybrid orbital on Si (lone pair, -

LUMO: Empty

orbital on Si perpendicular to the molecular plane ( -

Transition: An

promotion.[2] This transition involves a significant change in electron density, leading to a strong geometrical distortion (Franck-Condon activity) in the bending coordinate.

Part 2: Vibrational Manifold & Geometry

The geometry of

Vibrational Modes ( Symmetry)

-

(Symmetric Stretch,

-

(Bending,

-

(Asymmetric Stretch,

Spectroscopic Constants

The following values represent the consensus from high-resolution LIF and dispersed fluorescence studies.

| Parameter | Ground State ( | Excited State ( | Notes |

| Bond Angle ( | ~103° | ~120–125° | Significant opening upon excitation. |

| Bond Length ( | 2.08 Å | 2.09 Å | Slight elongation in excited state. |

| 522 cm⁻¹ | 430 cm⁻¹ | Softens in excited state. | |

| 201 cm⁻¹ | 145 cm⁻¹ | Dominant progression in LIF spectra. | |

| 509 cm⁻¹ | ~490 cm⁻¹ | ||

| Band Origin ( | 0 cm⁻¹ | ~31,200 cm⁻¹ | Transition occurs in UV (~320 nm). |

Table 1: Molecular constants for Dichlorosilylene.

Part 3: Experimental Protocol (Generation & Detection)

Objective: Generate cold, collision-free

The "Self-Validating" Workflow

This protocol ensures that the species detected is indeed

Step 1: Precursor Preparation

-

Reagent:

(liquid, vapor pressure ~3 Torr at 20°C). -

Carrier Gas: Argon or Helium (backpressure 2–5 bar).

-

Rationale:

has a weaker Si-Si bond than

Step 2: Pyrolytic Expansion

-

Apparatus: Pulsed nozzle (e.g., General Valve) fitted with a quartz or alumina pyrolysis tube heater.

-

Temperature: Set heater to 750°C .

-

Mechanism:

.[4] -

Cooling: The gas expands into vacuum (

Torr). The adiabatic expansion cools the rotational temperature (

Step 3: Laser-Induced Fluorescence (LIF) Detection

-

Excitation: Tunable dye laser (doubled) scanning 310–330 nm.

-

Detection: Photomultiplier tube (PMT) at 90° to the beam.

-

Validation Signal: Look for the characteristic

progression . You should see a sequence of bands spaced by ~145 cm⁻¹ (the excited state bending frequency).-

Pass Criteria: Sharp, rotationally resolved lines indicate good cooling.

-

Fail Criteria: Broad, congested blobs indicate insufficient cooling (nozzle too hot or backpressure too low).

-

Visualization of Experimental Logic

Figure 1: Self-validating experimental workflow for the generation and detection of cold Dichlorosilylene.

Part 4: Energy Level Diagram

Understanding the relaxation pathways is crucial for applications involving photochemistry or excited-state dynamics.

Figure 2: Energy level diagram showing the relevant transitions. The large S-T gap inhibits rapid intersystem crossing, making fluorescence (S1 -> S0) the dominant relaxation pathway.

References

-

NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB). Experimental data for SiCl2 (Dichlorosilylene). [Link]

-

Karolczak, J., et al. "Laser spectroscopy of the

transition of jet-cooled -

Raghunathan, P., et al. "Electronic structures and spectra of the dihalosilylenes." Journal of Chemical Physics. [Link]

-

Su, M-D. "Singlet-Triplet Splittings in Silylenes." Chemical Physics Letters. (Provides theoretical basis for the ~20 kcal/mol gap). [Link]

Methodological & Application

synthesis of NHC stabilized dichlorosilylene

Application Note: High-Fidelity Synthesis of NHC-Stabilized Dichlorosilylene ( )

Executive Summary

The isolation of dichlorosilylene (

This guide details the Roesky Protocol , the industry-standard method for synthesizing

Key Technical Advantages of this Protocol:

-

High Purity: Utilizes Potassium Graphite (

) reduction to ensure complete removal of chloride ligands without organic contamination. -

Scalability: Suitable for gram-scale synthesis required for downstream application testing.

-

Stability: Produces a crystalline solid stable under inert atmosphere for months.

Strategic Analysis: The Chemistry of Stabilization

Before beginning synthesis, it is vital to understand the stabilization mechanism to troubleshoot yield issues.

Dichlorosilylene (

- -Donation: The lone pair from the carbene carbon donates into the empty p-orbital of the silicon.

-

-Backbonding (Debated but relevant): There is partial back-donation from the silicon lone pair into the

-

Steric Protection: The bulky 2,6-diisopropylphenyl (Dipp) wingtips of the IPr ligand create a "steric umbrella," preventing the silicon center from dimerizing (

bond formation).

Visualization: Stabilization Mechanism

The following diagram illustrates the orbital interaction and steric shielding provided by the IPr ligand.

Figure 1: Mechanistic pathway of silylene stabilization via NHC coordination.

Experimental Protocol: The Roesky Reduction Method

Safety Warning:

- : Corrosive, releases HCl upon contact with moisture.

- : Pyrophoric. Must be handled strictly in an Argon/Nitrogen glovebox.

-

Solvents: Must be dried to <5 ppm

(verified by Karl Fischer titration or Na/Benzophenone indicator).

Materials Checklist

| Reagent | Purity/Grade | Role |

| IPr (Free Carbene) | >98%, Dried | Ligand / Stabilizer |

| Silicon Tetrachloride ( | 99.99% (Semiconductor Grade) | Silicon Source |

| Potassium Graphite ( | Freshly prepared (Bronze color) | Reducing Agent |

| Toluene / THF | Anhydrous, degassed | Solvent |

| Hexane | Anhydrous | Crystallization solvent |

Step-by-Step Workflow

Phase 1: Formation of the Adduct (

)

Note: This step can be bypassed if

-

Dissolution: In a glovebox, dissolve IPr (1.0 eq, e.g., 3.89 g, 10 mmol) in anhydrous Toluene (50 mL) in a Schlenk flask.

-

Addition: Cool the solution to 0°C . Add

(1.1 eq, excess ensures complete consumption of expensive IPr) dropwise via syringe. -

Precipitation: A white precipitate (

) will form immediately. -

Maturation: Stir at room temperature (RT) for 2 hours.

-

Isolation (Optional but recommended): Filter the white solid, wash with hexane, and dry under vacuum. This removes excess

.-

Yield: Typically >90%.

-

Identity Check:

NMR of this intermediate shows a shift around -80 to -90 ppm (hypervalent 5-coordinate Si).

-

Phase 2: Reduction to Silylene (

)

-

Suspension: Suspend the isolated

(1.0 eq) in THF (60 mL). Cool to -78°C (Dry ice/Acetone bath). -

Reductant Addition: Add

(2.1 eq) slowly to the frozen/cold suspension using a solids addition funnel.-

Why 2.1 eq? Stoichiometry is

. A slight excess ensures completion.

-

-

Reaction: Allow the mixture to warm naturally to Room Temperature over 4–12 hours.

-

Observation: The color will shift from the bronze of

to a dark suspension containing black graphite and KCl. The supernatant should develop a yellow/orange hue.

-

-

Filtration: Filter the solution through a Celite pad (diatomaceous earth) on a glass frit to remove Graphite and KCl byproducts.

-

Critical: Do this strictly under inert atmosphere.[1]

-

-

Concentration: Remove volatiles from the yellow filtrate under vacuum until a solid residue remains.

-

Crystallization: Redissolve the residue in a minimum amount of warm Toluene or Benzene , layer with Hexane , and store at -30°C .

-

Harvest: Collect the yellow crystals of

.

Workflow Diagram

Figure 2: Operational workflow for the synthesis of IPr-SiCl2 via KC8 reduction.

Characterization & Quality Control

The following data points are non-negotiable for validating the identity of the synthesized compound.

| Technique | Expected Result | Interpretation |

| Appearance | Yellow to Orange Crystals | Color arises from the |

| The Fingerprint. Free silylenes are typically >+100 ppm. The upfield shift to +24 ppm indicates strong coordination by the NHC. | ||

| Septet at | Confirm integrity of the IPr ligand. Look for symmetry. | |

| Melting Point | ~145°C - 150°C (dec) | Sharp melting point indicates high purity. |

| X-Ray Diffraction | Si-C bond: ~1.98 ÅC-Si-Cl angle: ~100° | Definitive structural proof. The Si atom should adopt a trigonal pyramidal geometry (considering the lone pair). |

Troubleshooting Guide:

-

Colorless Solution: Reduction failed. Likely moisture killed the

or the -